Cas no 14387-17-8 (Benzenemethanol,3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-acetate)

Benzenemethanol,3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-acetate structure
14387-17-8 structure
Nome del prodotto:Benzenemethanol,3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-acetate
Numero CAS:14387-17-8
MF:C17H26O3
MW:278.386545658112
CID:223704
PubChem ID:84404

Benzenemethanol,3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-acetate Proprietà chimiche e fisiche

Nomi e identificatori

    • Benzenemethanol,3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 1-acetate
    • (3,5-ditert-butyl-4-hydroxyphenyl)methyl acetate
    • 3,5-di-tert-butyl-4-hydroxybenzyl acetate
    • 2,6-di-tert-butyl-4-acetoxymethylphenol
    • 3,4-di-tert-butyl-4-hydroxybenzyl acetate
    • 3,5-di(tert-butyl)-4-hydroxybenzyl acetate
    • 3,5-di-tert-butyl-4-hydroxybe
    • 3,5-Ditert-butyl-4-hydroxybenzyl acetate
    • 4-Acetoxymethyl-2,6-di-tert-butyl-phenol
    • AC1L37EF
    • AC1Q65WW
    • CTK4C3835
    • NSC35974
    • Oprea1_133619
    • STOCK1S-60253
    • Einecs 238-357-1
    • Acetic acid 3,5-di-tert-butyl-4-hydroxybenzyl ester
    • 3,5-Bis(1,1-dimethylethyl)-4-hydroxybenzenemethanol 1-acetate
    • 4-acetoxymethyl-2,6-di-t-butylphenol
    • Benzenemethanol, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, .alpha.-acetate
    • PDY4WFX2LZ
    • DTXSID90162565
    • 3,5-Ditert-butyl-4-hydroxybenzyl acetate #
    • AKOS005445282
    • BENZENEMETHANOL, 3,5-BIS(1,1-DIMETHYLETHYL)-4-HYDROXY-, ACETATE
    • UNII-PDY4WFX2LZ
    • NSC-35974
    • 4-hydroxy-3,5-di-t-butyl-benzyl acetate
    • NS00024673
    • SCHEMBL931514
    • ACETIC ACID 3,5-DI-TERT-BUTYL-4-HYDROXY-BENZYL ESTER
    • NSC 35974
    • 14387-17-8
    • Inchi: InChI=1S/C17H26O3/c1-11(18)20-10-12-8-13(16(2,3)4)15(19)14(9-12)17(5,6)7/h8-9,19H,10H2,1-7H3
    • Chiave InChI: UJQUIYGYEMWYBS-UHFFFAOYSA-N
    • Sorrisi: CC(OCC1C=C(C(C)(C)C)C(O)=C(C(C)(C)C)C=1)=O

Proprietà calcolate

  • Massa esatta: 278.18828
  • Massa monoisotopica: 278.18819469g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 20
  • Conta legami ruotabili: 5
  • Complessità: 311
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 4.6
  • Superficie polare topologica: 46.5Ų

Proprietà sperimentali

  • PSA: 46.53
Fornitori consigliati
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.